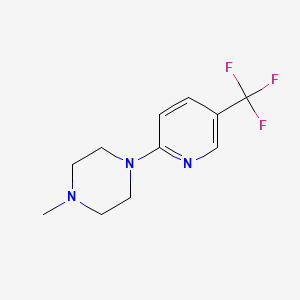

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Description

BenchChem offers high-quality 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIFDXWRPSEUMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356702 |

Source

|

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-53-7 |

Source

|

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS number

An In-Depth Technical Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a heterocyclic compound of significant interest in modern chemical research. It serves as a crucial building block and intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its current and potential applications, with a particular focus on its role in medicinal chemistry. The inclusion of the trifluoromethyl group and the methylpiperazine moiety imparts unique characteristics, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery professionals.

Core Chemical Identity

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a substituted piperazine derivative containing a trifluoromethylpyridine core. This structure is a cornerstone in the design of bioactive molecules due to the favorable pharmacological properties conferred by its constituent functional groups.

| Identifier | Value | Source |

| CAS Number | 192564-53-7 | [1] |

| Molecular Formula | C₁₁H₁₄F₃N₃ | [2] |

| Molecular Weight | 245.24 g/mol | [2] |

| IUPAC Name | 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |

Physicochemical & Structural Attributes

The physicochemical profile of this compound is heavily influenced by the trifluoromethyl (-CF₃) group. This group is known to increase lipophilicity and can significantly improve the metabolic stability of a molecule by blocking potential sites of oxidation, making it a highly desirable feature in drug candidates.[3][4]

| Property | Value | Source |

| Appearance | Slightly yellow crystalline solid/chunks | [5] |

| Melting Point | 43-46°C (for the parent compound) | [5] |

| Boiling Point | 122°C at 2 mmHg (for the parent compound) | [5] |

| Topological Polar Surface Area | 28.2 Ų | [5] |

| XLogP3 | 1.5 | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is typically achieved via a two-step process, starting from commercially available precursors. The methodology described below is a robust and scalable pathway.

Step 1: Synthesis of the Intermediate: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

The foundational step is a nucleophilic aromatic substitution reaction. This involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine.

-

Rationale: 2-chloro-5-(trifluoromethyl)pyridine is an excellent electrophile. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chlorine atom for substitution by a nucleophile like piperazine. An excess of piperazine can serve both as the reactant and the base to neutralize the HCl byproduct.

Detailed Protocol:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add piperazine (2.5 eq).

-

Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to scavenge the in-situ generated HCl.

-

Heat the reaction mixture to 100-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3).[6][7][8]

Step 2: N-Methylation to Yield the Final Product

The final step involves the selective methylation of the secondary amine on the piperazine ring.

-

Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It uses formic acid and formaldehyde as the methylating agent. This method is advantageous as it avoids the use of hazardous alkyl halides and typically results in high yields with minimal over-alkylation.

Detailed Protocol:

-

Suspend the intermediate, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 eq), in formic acid (5.0 eq).

-

Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (around 100°C) for 2-4 hours. CO₂ evolution will be observed.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield pure 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

Caption: Synthetic workflow for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

Applications in Research & Development

The title compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

A. Medicinal Chemistry & Drug Discovery

The trifluoromethylpyridine piperazine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in several therapeutic areas.

-

Oncology: Analogues of this compound have been investigated as potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[9] The methylpiperazine group often enhances solubility and allows for favorable interactions within the binding pockets of kinases. A related compound, CYH33, was identified as a highly potent PI3K alpha inhibitor for treating advanced solid tumors.[9]

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for related compounds.

-

Metabolic Diseases: Other derivatives have been designed as multi-target agents for treating conditions like diabetic nephropathy.[10] These compounds often exhibit anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties.

B. Agrochemical Innovation

The trifluoromethylpyridine moiety is a key component in many modern agrochemicals.[11] Piperazine derivatives containing this scaffold have been developed as potential plant activators, demonstrating the ability to induce systemic acquired resistance against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[12][13] The compounds were shown to enhance the activities of defense-related enzymes in plants.[12][13]

Safety, Handling, and Storage

As a research chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following guidelines are based on data for structurally similar compounds.[7][14]

| Aspect | Guideline | Source |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [7] |

| Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [7][14] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Storage under an inert atmosphere (e.g., Argon) is recommended. | [7] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |

| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention. | |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [14] |

Conclusion

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine stands out as a high-value chemical intermediate. Its unique combination of a methylpiperazine group and a trifluoromethylpyridine core provides a robust platform for developing next-generation pharmaceuticals and agrochemicals. The well-defined synthesis and the proven utility of its derivatives in modulating key biological pathways, such as the PI3K signaling cascade, underscore its importance for researchers and scientists in drug development and crop protection. Continued exploration of this scaffold is poised to yield further innovations in these critical fields.

References

- 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description. ChemicalBook.

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

- 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. Mol-Instincts.

- 1-[5-(Trifluoromethyl)

- 1-[5-(trifluorometil)pirid-2-il]piperazina. Chem-Impex.

- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.

- SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich.

- SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific.

- 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Smolecule.

- SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.

- Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)

- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Oakwood Chemical.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- 132834-58-3, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Formula. ECHEMI.

- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride. Sigma-Aldrich.

- 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 192564-53-7. ChemicalBook.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

Sources

- 1. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 192564-53-7 [chemicalbook.com]

- 2. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3 [matrix-fine-chemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine [oakwoodchemical.com]

- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine: A Review of Available Scientific Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

Part 1: Chemical Identity and Synthesis

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a known chemical entity, and its synthesis has been described in the literature.[1] The structure combines a trifluoromethylpyridine moiety with a 1-methylpiperazine group. The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and receptor binding affinity through its electronic properties.[2][3] The piperazine ring is a prevalent scaffold in drug discovery, known for its presence in a wide array of bioactive compounds targeting the central nervous system.[4][5]

Part 2: Inferences from Structurally Related Compounds

While direct studies on the mechanism of action of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine are lacking, the broader class of trifluoromethylpyridine piperazine derivatives has been investigated for various biological activities.

-

Antiviral and Agrochemical Applications: A significant body of research has explored the utility of novel trifluoromethylpyridine piperazine derivatives as potential antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[3][6][7] The mechanism in this context is proposed to involve the induction of systemic acquired resistance in plants, rather than direct interaction with a specific viral protein.[3][7]

-

Central Nervous System (CNS) Activity: The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[4][5] It is plausible that 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine could interact with various CNS receptors. For instance, related phenylpiperazine derivatives are known to exhibit activity at serotonin (5-HT) and dopamine receptors.[4] Specifically, antagonism at the 5-HT2A and 5-HT2C receptors is a common characteristic of many atypical antipsychotics and some antidepressants.[8][9] However, without direct experimental data, the receptor binding profile of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine remains speculative.

Part 3: Hypothetical Experimental Workflow for Characterization

To elucidate the mechanism of action of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a systematic pharmacological investigation would be required. The following outlines a standard, high-level experimental workflow that could be employed.

Figure 1. A hypothetical experimental workflow for characterizing the mechanism of action of a novel compound.

Step-by-Step Methodological Approach:

-

Primary Receptor Screening: The compound would be screened against a broad panel of CNS receptors, ion channels, and transporters (e.g., a Cerep or Eurofins panel) to identify initial "hits" with significant binding affinity.

-

In Vitro Functional Assays: For any identified high-affinity targets, functional assays would be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to the 5-HT2C receptor, a calcium mobilization assay in cells expressing this receptor could be utilized.

-

Downstream Signaling Pathway Analysis: Once the functional activity is established, further studies would investigate the downstream signaling cascades. For instance, if the compound is a 5-HT2C antagonist, its effect on Gq-protein signaling and subsequent phospholipase C activation would be examined.

-

In Vivo Animal Models: Based on the in vitro profile, the compound would be tested in relevant animal models. For example, if it demonstrates properties of an antidepressant, it would be evaluated in models such as the forced swim test or chronic unpredictable stress model.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be essential to assess the drug-like properties of the compound.

At present, a detailed mechanism of action for 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine cannot be provided due to a lack of specific research on its pharmacological properties. While inferences can be drawn from the activities of structurally related compounds, these remain speculative without direct experimental validation. The scientific community would require a dedicated research program, following a workflow similar to the one outlined above, to accurately determine its biological targets and subsequent physiological effects. Therefore, any claims regarding its mechanism of action should be treated with caution until such data becomes available.

References:

-

Cui, Z., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580.

-

Yevich, J. P., et al. (1992). Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 35(24), 4516-4525.

-

Goksen, U. S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 15(5), 425-436.

-

Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.

-

Iwasaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 135-146.

-

Prisinzano, T. E. (2005). Psychostimulants. In R. S. Vardanyan & V. J. Hruby (Eds.), Synthesis of Essential Drugs (pp. 167-176). Elsevier.

-

Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.

-

Yuan, X., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

-

Przegaliński, E., et al. (1996). Involvement of 5-HT2C receptors in the m-CPP-induced antinociception in mice. Polish Journal of Pharmacology, 48(2), 155-160.

-

Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267.

-

Canestrari, M., et al. (2018). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 175(22), 4249-4266.

Sources

- 1. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 4. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of 5-HT2C receptors in the m-CPP-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine represents a compelling scaffold for drug discovery, integrating two key pharmacophoric motifs: the trifluoromethylpyridine moiety and the N-methylpiperazine group. While direct, extensive biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of structurally related compounds reveals a high potential for significant biological activity across several therapeutic areas. This guide synthesizes the available data on analogous structures to build a predictive framework for its mechanism of action, potential therapeutic applications, and a strategic approach for its investigation. We will delve into its potential as an antiviral agent, a modulator of key signaling pathways in oncology, and its prospective role in central nervous system (CNS) disorders. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this chemical entity.

Introduction: Deconstructing the Pharmacophore

The structure of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a deliberate convergence of functionalities known to impart favorable pharmacokinetic and pharmacodynamic properties.

-

The Trifluoromethylpyridine Moiety: The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Its incorporation into a pyridine ring creates a bioisostere for various endogenous structures, and this motif is present in numerous approved drugs and agrochemicals.[2]

-

The Piperazine Ring: As a privileged scaffold, piperazine is a common structural element in a vast array of biologically active compounds.[3] Its basic nitrogens can be crucial for receptor interaction and can improve aqueous solubility. The N-methyl substitution on the piperazine ring can influence its basicity, permeability, and potential for CNS penetration.

The strategic combination of these two moieties suggests that 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a promising candidate for targeted drug discovery efforts.

Synthetic Strategy

The synthesis of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below.

Caption: Plausible synthetic route for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

Experimental Protocol: Synthesis

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as DMSO, add N-methylpiperazine (1.2 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

Predicted Biological Activities and Therapeutic Targets

Based on the activities of structurally analogous compounds, we can hypothesize several promising avenues for the biological investigation of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

Antiviral Activity

A recent study highlighted that derivatives of trifluoromethylpyridine piperazine exhibit potent antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3] The mechanism of action in plants was found to involve the activation of the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance.[3]

Hypothesis: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine may possess antiviral activity against human viruses, potentially by modulating host immune responses or by directly interfering with viral replication.

Experimental Workflow for Antiviral Screening:

Caption: Workflow for in vitro antiviral activity screening and mechanistic studies.

Oncology: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers.[4] A complex derivative containing the trifluoromethyl-pyridin-piperazine scaffold has been identified as a highly potent and selective PI3Kα inhibitor.[4] This compound demonstrated dose-dependent antitumor efficacy in in vivo xenograft models.[4]

Hypothesis: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine may act as an inhibitor of the PI3K/AKT/mTOR pathway, suggesting its potential as an anticancer agent.

Experimental Workflow for PI3K Pathway Inhibition:

-

In Vitro Kinase Assay: Directly assess the inhibitory activity of the compound against a panel of PI3K isoforms (α, β, δ, γ).

-

Cell-Based Assays:

-

Treat cancer cell lines with known PI3K pathway activation (e.g., PIK3CA mutant lines) with the compound.

-

Perform Western blot analysis to measure the phosphorylation status of downstream targets like AKT and S6 ribosomal protein.

-

Conduct cell viability assays (e.g., CellTiter-Glo) to determine the IC50 for antiproliferative activity.

-

-

In Vivo Xenograft Models: If potent in vitro activity is observed, evaluate the compound's efficacy in mouse xenograft models using human cancer cell lines.

Table 1: Representative Data from a Structurally Related PI3Kα Inhibitor [4]

| Parameter | Value |

| PI3Kα IC50 | 5.9 nM |

| Selectivity (β/α) | 101-fold |

| Selectivity (δ/α) | 13-fold |

| Selectivity (γ/α) | 38-fold |

| Cell Line (SKOV-3) IC50 | 0.23 µM |

Central Nervous System (CNS) Applications

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, including agents targeting serotonergic and dopaminergic receptors.[5][6] For instance, certain piperazine derivatives are known 5-HT1A receptor agonists, while others exhibit monoamine oxidase (MAO) inhibitory activity.[5][6]

Hypothesis: Given its structural features, 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has the potential to cross the blood-brain barrier and modulate CNS targets, making it a candidate for treating neurological or psychiatric disorders.

Experimental Workflow for CNS Target Screening:

Caption: A tiered approach for screening potential CNS activity.

Safety and Toxicological Profile

The parent piperazine molecule is known to cause skin and eye irritation and may cause allergic reactions.[7][8][9] Early assessment of the toxicological profile of 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is crucial.

Initial Safety Assessment:

-

In Vitro Cytotoxicity: Determine the CC50 in non-cancerous cell lines (e.g., HEK293, primary hepatocytes).

-

hERG Channel Assay: Evaluate the potential for cardiac liability.

-

Ames Test: Screen for mutagenicity.

-

In Vivo Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.

Conclusion and Future Directions

While direct biological data for 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is limited, a thorough analysis of its structural components and related compounds provides a strong rationale for its investigation as a novel therapeutic agent. The trifluoromethylpyridine and N-methylpiperazine moieties suggest a high potential for activity in virology, oncology, and neurology. The experimental workflows outlined in this guide offer a clear path for elucidating its biological functions and therapeutic potential. Future research should focus on a systematic screening of this compound against the proposed targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

References

-

He, L., Xiang, H., Wang, S., Song, Z., Liu, Y., Zhang, Y., & Liu, X. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1049457. [Link]

-

Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

-

Ihara, H., & Fujimoto, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 118–127. [Link]

-

Cui, J., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(18), 7582–7594. [Link]

-

Zhan, Y., et al. (2016). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 59(17), 7867–7883. [Link]

-

Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Hu, G., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 28(2), 117-121. [Link]

-

Kumar, J. S., et al. (2009). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[2][3][4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 52(15), 4767–4776. [Link]

-

Yurttaş, L., et al. (2020). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Archiv der Pharmazie, 353(10), e2000147. [Link]

Sources

- 1. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

(5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives discovery

An In-Depth Technical Guide to the Discovery of (5-(Trifluoromethyl)pyridin-2-yl)piperazine Derivatives

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and development of derivatives based on the (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold. We will dissect the strategic rationale for the combination of the electron-deficient trifluoromethylpyridine ring and the versatile piperazine linker, a pairing that has unlocked a diverse array of pharmacological activities. This document details the core synthesis strategies, explores structure-activity relationships (SAR) across different therapeutic targets, and provides field-proven experimental protocols. The content is designed for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental design and the pathways to novel therapeutic agents.

Introduction: The Strategic Union of Two Privileged Scaffolds

In the landscape of drug discovery, certain chemical structures appear with remarkable frequency, earning the designation of "privileged scaffolds."[1] The piperazine ring is one such entity, a six-membered heterocycle with two opposing nitrogen atoms that offers a unique combination of structural rigidity, a large polar surface area, and the capacity for dual functionalization.[2][3] These properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[3]

When coupled with the 5-(trifluoromethyl)pyridine moiety, the resulting scaffold gains powerful new attributes. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and a bioisostere for a methyl group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity through unique electronic effects.[4][5] The pyridine ring itself is a common feature in numerous agrochemicals and pharmaceuticals.[5][6] The combination creates the (5-(trifluoromethyl)pyridin-2-yl)piperazine core, a versatile platform for generating libraries of compounds with potential applications ranging from central nervous system (CNS) disorders to infectious diseases and agriculture.[7][8] This guide illuminates the discovery process for this promising class of molecules.

Core Synthesis and Elaboration: Building the Foundation

The efficient construction of the core scaffold is paramount to any discovery program. The primary strategy involves a two-stage process: synthesis of the key electrophilic pyridine precursor, followed by its coupling with piperazine or a derivative thereof.

Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The most crucial starting material for this scaffold is 2-chloro-5-(trifluoromethyl)pyridine. Its synthesis is a critical first step, and several scalable routes have been established. A prevalent industrial method involves the high-temperature, vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine).[5][9] This process can be performed stepwise or simultaneously and provides the key intermediate in good yield.[5] Alternative laboratory-scale syntheses often start from 3-trifluoromethylpyridine, which undergoes chlorination to yield the desired product.[10]

Caption: A common industrial synthesis route to the key pyridine intermediate.

Coupling with Piperazine: The Buchwald-Hartwig Amination

With the electrophilic partner in hand, the next step is the formation of the C-N bond with the piperazine nucleophile. While traditional SNAr (Nucleophilic Aromatic Substitution) reactions are feasible due to the electron-deficient nature of the pyridine ring, modern drug discovery programs heavily favor palladium-catalyzed cross-coupling reactions for their superior scope, efficiency, and functional group tolerance.[11] The Buchwald-Hartwig amination is the preeminent method for this transformation.

This reaction utilizes a palladium catalyst, a phosphine-based ligand (e.g., X-Phos, BINAP), and a base to couple an aryl halide with an amine.[12][13] The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species, enabling the coupling of even electron-rich and sterically hindered partners under relatively mild conditions.[14] This method's robustness allows for the use of mono-protected piperazines (e.g., N-Boc-piperazine), ensuring selective mono-arylation and preserving the second nitrogen for subsequent diversification.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Therapeutic Applications and Lead Optimization

The (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold has proven to be a fertile ground for discovering molecules with diverse biological activities. Below, we explore two distinct case studies that highlight the scaffold's versatility.

Case Study: Plant Activators for Antiviral Applications

Plant diseases caused by viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) pose a significant threat to agriculture.[4] A novel approach to crop protection is the development of "plant activators," which trigger a plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[7]

Researchers designed and synthesized a library of novel (5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives, installing various substituents on the second piperazine nitrogen via nucleophilic substitution.[4][7] Bioassays revealed that several compounds exhibited potent protective activity against TMV and CMV, in some cases significantly exceeding the commercial standard, ningnanmycin.[4]

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Substituents: Derivatives featuring a benzoyl group on the second piperazine nitrogen generally showed strong activity.

-

Positional Effects: Halogen substitution (F, Cl) at the para position of the benzoyl ring tended to enhance antiviral activity.

-

Aliphatic Chains: Replacing the aromatic ring with aliphatic or acyl groups often led to a decrease or loss of activity.

| Compound ID | N-Substituent | Protective Activity vs. TMV (EC₅₀ µg/mL) | Protective Activity vs. CMV (EC₅₀ µg/mL) |

| A16 | 4-Chlorobenzoyl | 18.4 | 347.8 |

| A17 | 4-Fluorobenzoyl | 23.5 | 351.2 |

| A9 | Benzoyl | 30.1 | 360.4 |

| Ningnanmycin | (Standard) | 50.2 | 359.6 |

| (Data synthesized from Frontiers in Plant Science, 2022)[4][7] |

Mechanism of Action: Further investigation showed that the most active compounds, like A16, did not act on the virus directly. Instead, they induced the expression of defense-related enzymes in the host plant, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[4] This activity stimulates the phenylpropanoid biosynthesis pathway, a key component of the plant's SAR response.[4][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gyanvihar.org [gyanvihar.org]

- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Convergence of Fluorine and Nitrogen in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Trifluoromethylpyridine Piperazine Derivatives

The strategic incorporation of the trifluoromethyl (-CF3) group and the piperazine scaffold into a single molecular entity represents a powerful approach in contemporary medicinal and agrochemical research. The trifluoromethyl group, with its high electronegativity and metabolic stability, can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability.[1] Concurrently, the piperazine ring, a versatile diamine, serves as a flexible linker, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of trifluoromethylpyridine piperazine derivatives, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies: Navigating the Pathway to Trifluoromethylpyridine Piperazine Derivatives

The synthesis of trifluoromethylpyridine piperazine derivatives typically involves a multi-step process, beginning with the construction of the core trifluoromethylpyridine structure, followed by the introduction of the piperazine moiety and subsequent derivatization.

A. Core Synthesis: Building the Trifluoromethylpyridine Scaffold

The foundational step is the synthesis of a suitable trifluoromethylpyridine precursor, often a chloro-substituted derivative, which can readily undergo nucleophilic substitution with piperazine. A common and industrially relevant method is the vapor-phase chlorination and fluorination of picoline (methylpyridine).[1] This process, while effective, often yields a mixture of isomers, necessitating careful purification.

An alternative and more regioselective approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an appropriate nitrogen-containing precursor.[1] This method offers greater control over the substitution pattern on the pyridine ring.

B. Key Coupling Reaction: The Nucleophilic Aromatic Substitution

The cornerstone of assembling the trifluoromethylpyridine piperazine core is the nucleophilic aromatic substitution (SNAr) reaction. In this critical step, a chloro-substituted trifluoromethylpyridine is reacted with piperazine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically employed to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

-

Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is essential to deprotonate one of the piperazine nitrogens, thereby increasing its nucleophilicity and driving the reaction forward.

-

Temperature: The reaction is often heated to overcome the activation energy barrier for the aromatic substitution, typically in the range of 80-120 °C. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atoms activates the ring towards nucleophilic attack, making this reaction feasible.

Experimental Protocol: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF (10 mL/mmol), add piperazine (2.0 eq) and anhydrous K2CO3 (2.5 eq).

-

Stir the reaction mixture vigorously at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

C. Derivatization: Expanding Chemical Diversity

With the core trifluoromethylpyridine piperazine scaffold in hand, the remaining secondary amine of the piperazine ring provides a versatile handle for a wide array of chemical modifications.[2][3] This is commonly achieved through nucleophilic substitution or amide coupling reactions.[5]

Diagram of the General Synthetic Workflow:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the anticipated spectral characteristics of the compound 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. Given the compound's relevance in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a predictive guide, outlining the expected data from core analytical techniques and the scientific rationale behind these predictions. The methodologies described herein are based on established principles of spectroscopic analysis and data from structurally related compounds.

Molecular Structure and Physicochemical Properties

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine possesses a unique combination of a trifluoromethylpyridine moiety and a 1-methylpiperazine group. This structure imparts specific chemical properties, such as enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, which are of significant interest in pharmaceutical research.[1]

Table 1: Physicochemical Properties of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₃N₃ | [2][3] |

| Molecular Weight | 245.24 g/mol | [2][3] |

| Appearance | Predicted to be a solid at room temperature | [4] |

| Solubility | Predicted to be soluble in common organic solvents like ethanol and dichloromethane | [4] |

| Stability | Stable under normal conditions, but strong oxidizing agents should be avoided | [4] |

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine are based on the analysis of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Pyridine H-3 | ~7.6 | dd | Downfield shift due to the electron-withdrawing trifluoromethyl group and coupling to H-4 and H-6. |

| Pyridine H-4 | ~7.8 | d | Further downfield shift and coupling to H-3. |

| Pyridine H-6 | ~8.3 | s | Most downfield pyridine proton due to proximity to the nitrogen atom and the trifluoromethyl group. |

| Piperazine CH₂ (adjacent to pyridine) | ~3.6 | t | Deshielded by the aromatic ring. |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 | t | Shielded relative to the other piperazine protons. |

| N-CH₃ | ~2.3 | s | Characteristic singlet for a methyl group attached to a nitrogen. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | ~160 | Attached to two nitrogen atoms. |

| Pyridine C-3 | ~108 | Shielded carbon on the pyridine ring. |

| Pyridine C-4 | ~140 | Deshielded by the trifluoromethyl group. |

| Pyridine C-5 | ~122 (q) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |

| Pyridine C-6 | ~148 | Deshielded by the nitrogen atom. |

| CF₃ | ~124 (q) | Characteristic quartet for a trifluoromethyl group. |

| Piperazine C (adjacent to pyridine) | ~45 | Deshielded by the aromatic ring. |

| Piperazine C (adjacent to N-CH₃) | ~55 | Standard chemical shift for a piperazine carbon. |

| N-CH₃ | ~46 | Typical shift for a methyl group on a nitrogen. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol 1: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 245.

-

Key Fragmentation Patterns:

-

Loss of the methyl group (CH₃) from the piperazine ring, resulting in a fragment at m/z 230.

-

Cleavage of the piperazine ring, leading to various smaller fragments.

-

Fragmentation of the trifluoromethylpyridine ring.

-

Protocol 2: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| C-H (aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of C-H bonds on the piperazine and methyl groups. |

| C=N, C=C (aromatic) | 1600-1450 | Ring stretching vibrations of the pyridine ring. |

| C-F | 1350-1100 | Strong absorptions due to the stretching vibrations of the C-F bonds in the trifluoromethyl group. |

| C-N | 1250-1020 | Stretching vibrations of the C-N bonds in the piperazine and its connection to the pyridine ring. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The trifluoromethylpyridine moiety is expected to be the primary chromophore. The absorption maxima can be influenced by the solvent polarity.[5]

Predicted UV-Vis Absorption:

-

λ_max: Expected to be in the range of 250-280 nm, corresponding to the π → π* transitions of the substituted pyridine ring.

Visualization of Methodologies

To further clarify the experimental and analytical workflows, the following diagrams are provided.

Caption: Workflow for NMR-based structural elucidation.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. By leveraging established spectroscopic principles and data from analogous structures, researchers and drug development professionals can gain valuable insights into the structural verification and characterization of this important molecule. The provided protocols offer a robust framework for obtaining high-quality experimental data, which will be essential for confirming these predictions and advancing research involving this compound.

References

-

1-[5-(trifluorometil)pirid-2-il]piperazina - Chem-Impex. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Methyl-4-pent-2-yl-piperazine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China. (n.d.). Retrieved January 22, 2026, from [Link]

-

Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]

-

Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine - Oakwood Chemical. (n.d.). Retrieved January 22, 2026, from [Link]

-

UV–Vis changes upon titration of THF solutions by pyridine for: a5 at... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. (n.d.). Retrieved January 22, 2026, from [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine - Veeprho. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-[Bis(4-fluorophenyl)methyl]piperazine - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1][2][3]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 192564-53-7 [chemicalbook.com]

- 3. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine [chemicalbook.com]

- 4. 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China | Properties, Uses, Safety Data [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine safety and handling

An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Introduction

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a trifluoromethylpyridine moiety linked to a methylpiperazine group.[1] This structure is of significant interest to researchers in agrochemical and pharmaceutical development. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety known to enhance properties such as metabolic stability and lipophilicity, making it a valuable component in the design of bioactive molecules.[2] Derivatives of trifluoromethylpyridine piperazine have demonstrated potential as anti-plant virus agents, showing activity against pathogens like Cucumber Mosaic Virus (CMV) and Tobacco Mosaic Virus (TMV).[3][4]

Given its application in early-stage research and development, a thorough understanding of the safety and handling protocols for this compound is paramount. This guide provides a comprehensive overview based on data from analogous structures and established chemical safety principles, designed for professionals working in laboratory and drug development settings.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties listed below are critical for risk assessment and the design of appropriate handling procedures.

| Property | Value | Source(s) |

| Chemical Name | 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | [1] |

| CAS Number | 192564-53-7 | [5] |

| Molecular Formula | C11H14F3N3 | [1] |

| Molecular Weight | 245.24 g/mol | [1] |

| Parent Compound | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3) | [6] |

Note: Detailed experimental data on the target compound is limited. Therefore, this guide draws heavily on the safety profile of its immediate precursor, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, and the parent piperazine scaffold.

Section 2: Hazard Identification and Classification

The primary operational risk associated with this class of compounds is its corrosive nature. The available Safety Data Sheet (SDS) for the closely related analogue, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, provides the basis for the following GHS hazard classifications.[7] It is prudent to assume the N-methylated derivative shares this hazard profile.

GHS Hazard Statements:

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume.[7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Caption: Core hazard profile for the compound class.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and a robust PPE protocol.

Engineering Controls

-

Ventilation: All handling of solid or dissolved 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] The ventilation system should be regularly checked to ensure it maintains safe air standards.

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is an integrated system to shield the researcher from the primary corrosive hazard.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during transfers. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-sleeved, buttoned lab coat is required. Ensure it is made of a material appropriate for chemical handling.

-

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[9]

Caption: Sequential workflow for donning appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations.

Handling

-

Pre-Use Inspection: Visually inspect the container for any damage or leaks before moving it to the fume hood.

-

Aliquotting: When weighing the solid, use dry, clean tools and perform the task on a disposable weigh boat within the fume hood to contain any spills. Avoid generating dust.[7]

-

Solution Preparation: If preparing a solution, add the compound slowly to the solvent. Be aware of potential exothermic reactions, especially with acids.

-

Post-Use: After handling, wipe down the work surface, decontaminate any used equipment, and remove PPE in the correct order (gloves first).

-

Hygiene: Always wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory area.[8]

Storage

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container.[7][8]

-

Environment: Keep in a cool, dry, and well-ventilated area.[7][8] The compound may be sensitive to moisture and light; storage under an inert gas is advisable.[8][9]

-

Incompatibilities: Segregate from strong acids and oxidizing agents.[7][9] Storage in a dedicated cabinet for corrosive materials is recommended.

-

Security: The storage area should be locked and accessible only to authorized personnel.[8]

Caption: Decision workflow for safe chemical storage.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

| Situation | Response Protocol | Source(s) |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention. | [8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [7][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Give the person a small amount of water to drink. Seek immediate medical attention. | [7][8] |

| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable, labeled container for waste disposal. Clean the area with soap and water. | [7] |

| Major Spill | Evacuate the area immediately. Alert emergency response personnel and the institutional safety office. |

Section 6: Toxicological and Ecotoxicological Profile

Toxicology

Ecotoxicology

Data on the environmental fate and effects of this compound are scarce.[7] As a standard precautionary measure, the compound and its containers should not be discharged into drains or the environment.[7] All waste must be handled as hazardous chemical waste according to institutional and local regulations.

Section 7: Waste Disposal

All waste materials, including empty containers, contaminated absorbents, and unused compound, must be disposed of as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a valuable research compound with significant potential. However, based on data from its parent structures, it must be treated as a corrosive substance that can cause severe skin burns and eye damage. The cornerstone of its safe use lies in a comprehensive safety culture that prioritizes engineering controls, consistent and correct use of personal protective equipment, and strict adherence to handling and storage protocols. The existing data gaps in its toxicological profile demand a conservative approach, where minimizing all routes of exposure is the primary goal.

References

-

Apollo Scientific. (2022). Safety Data Sheet for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

-

TCI Chemicals. (2025). SAFETY DATA SHEET for Piperazine Anhydrous.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

Fisher Scientific. (2018). SAFETY DATA SHEET for Piperazine.

-

ChemicalBook. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.

-

ChemicalBook. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

-

ECHEMI. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Formula.

-

Pest Management Science. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity.

-

Fisher Scientific. (2010). SAFETY DATA SHEET.

-

Molbase. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Smolecule. 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET for Piperazine.

-

Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.

-

S D Fine-Chem Limited. n-methylpiperazine Safety Data Sheet.

-

Apollo Scientific. (2022). Safety Data Sheet for 1-(5-Methyl-2-pyridinyl)piperazine.

-

National Institutes of Health (NIH). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.

-

National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS#: 192564-53-7 [m.chemicalbook.com]

- 6. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3 [matrix-fine-chemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

solubility of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its clinical efficacy. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a molecule featuring a piperazine core often associated with CNS activity and a trifluoromethylpyridine moiety known to enhance metabolic stability and lipophilicity, presents a unique case study.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this compound. We will move beyond rote protocols to explore the causal science behind experimental design, ensuring a robust and self-validating approach to data generation.

Theoretical Framework: Deconstructing the Solubility of a Heterocyclic Amine

Understanding the requires an appreciation of its distinct structural features. The molecule's behavior in solution is a direct consequence of its chemical architecture: a substituted pyridine ring and a piperazine ring.

-

The Piperazine Moiety and pH-Dependent Solubility : The piperazine ring contains two nitrogen atoms, rendering it a weak base. Consequently, the molecule's ionization state, and therefore its aqueous solubility, is highly dependent on the pH of the medium. At lower pH values (acidic conditions), the nitrogen atoms become protonated, forming cationic species that readily interact with polar water molecules, leading to higher solubility. As the pH increases, the molecule deprotonates to its less soluble free base form. This relationship is fundamental to predicting its behavior in the gastrointestinal tract and designing appropriate formulations. Determining solubility as a function of pH is therefore not just an option, but a necessity.[3]

-

The Trifluoromethylpyridine Moiety and Solvent Interactions : The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases the lipophilicity ('fat-loving' nature) of the molecule.[1][2] This suggests that while pH governs aqueous solubility, the compound will likely exhibit appreciable solubility in various organic solvents. A thorough solubility screen across a range of solvents is critical for identifying potential vehicles for toxicology studies and final formulations.[4]

-